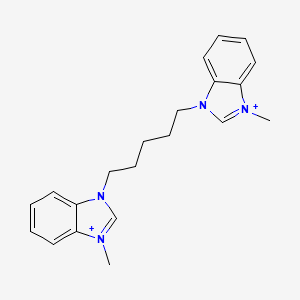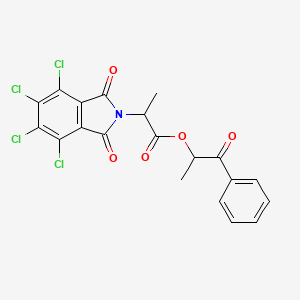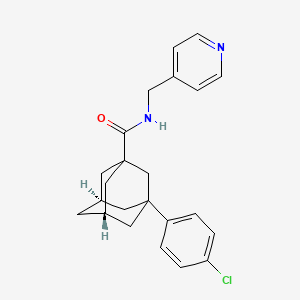
1,1'-pentane-1,5-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes two benzimidazole units connected by a pentyl chain with a methyl group attached to each benzimidazole unit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium typically involves multiple steps. One common method involves the alkylation of benzimidazole derivatives. The process can be summarized as follows:
Starting Materials: Benzimidazole and 1-bromo-3-methylpentane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The benzimidazole is first deprotonated by the base, forming a nucleophilic species. This nucleophile then attacks the electrophilic carbon in 1-bromo-3-methylpentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole units can bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-pentylimidazolium bromide: Similar structure but with an imidazole ring instead of benzimidazole.
1-methyl-3-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is unique due to its dual benzimidazole structure connected by a pentyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C21H26N4+2 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-methyl-3-[5-(3-methylbenzimidazol-3-ium-1-yl)pentyl]benzimidazol-1-ium |
InChI |
InChI=1S/C21H26N4/c1-22-16-24(20-12-6-4-10-18(20)22)14-8-3-9-15-25-17-23(2)19-11-5-7-13-21(19)25/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3/q+2 |
InChI-Schlüssel |
HDQYSAGGRPKUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCCCN3C=[N+](C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)

![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)



![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
